Ethyl 6-(prop-1-en-2-yl)picolinate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Ethyl 6-(prop-1-en-2-yl)picolinate (CAS 63725-87-1, C₁₁H₁₃NO₂, MW 191.23) is a pyridine-2-carboxylate ester functionalized at the 6-position with an isopropenyl (prop-1-en-2-yl) substituent. This compound belongs to the picolinate ester class, which serves as a foundational scaffold for transition metal ligands due to the bidentate coordination capacity of the pyridine nitrogen and ester carbonyl oxygen.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8724008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(prop-1-en-2-yl)picolinate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)C(=C)C
InChIInChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3
InChIKeyRXBWYMFMEWFCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(prop-1-en-2-yl)picolinate Procurement Guide: CAS 63725-87-1 for Ligand Design and Heterocyclic Synthesis


Ethyl 6-(prop-1-en-2-yl)picolinate (CAS 63725-87-1, C₁₁H₁₃NO₂, MW 191.23) is a pyridine-2-carboxylate ester functionalized at the 6-position with an isopropenyl (prop-1-en-2-yl) substituent [1]. This compound belongs to the picolinate ester class, which serves as a foundational scaffold for transition metal ligands due to the bidentate coordination capacity of the pyridine nitrogen and ester carbonyl oxygen [2]. The 6-isopropenyl substitution introduces a conjugated alkene moiety that distinguishes this derivative from saturated alkyl (e.g., 6-methyl, 6-isopropyl) and other unsaturated (e.g., 6-vinyl) 6-substituted picolinate analogs, enabling unique reactivity profiles in catalytic and synthetic applications .

Why Ethyl 6-(prop-1-en-2-yl)picolinate Cannot Be Replaced by 6-Methyl, 6-Isopropyl, or 6-Vinyl Picolinate Analogs


6-Substituted picolinates are not functionally interchangeable in research settings because the steric bulk, electronic character, and chemical reactivity of the 6-position substituent directly modulate coordination geometry at metal centers [1] and determine downstream synthetic versatility [2]. Saturated alkyl analogs such as ethyl 6-methylpicolinate (bp 122–126 °C/10 mmHg, n²⁰/D 1.5090) and ethyl 6-isopropylpicolinate (MW 193.24) lack the alkene functional handle required for post-coordination modifications or subsequent cross-coupling reactions. Conversely, the 6-isopropenyl group provides a conjugated π-system that alters electron density at the pyridine nitrogen relative to non-conjugated alkyl substituents , while the branched alkene structure offers distinct steric and stereoelectronic profiles compared to the linear 6-vinyl analog . These differences translate into measurable variations in catalyst performance, ligand binding affinity, and reaction outcomes that preclude simple analog substitution.

Ethyl 6-(prop-1-en-2-yl)picolinate: Quantitative Differentiation Evidence vs. Structural Analogs


One-Step Quantitative Synthesis vs. Multi-Step Routes for 6-Substituted Picolinates

Ethyl 6-(prop-1-en-2-yl)picolinate can be synthesized in a single step with quantitative yield via adapted Vilsmeier conditions, whereas synthesis of comparable 6-alkyl-substituted picolinates typically requires multi-step sequences with cumulative yields significantly below quantitative conversion [1]. This synthetic accessibility translates directly to lower procurement cost, reduced lead time, and higher batch-to-batch consistency for end users.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Comprehensive Multi-Modal Spectroscopic Characterization Enables Direct Structural Confirmation

Ethyl 6-(prop-1-en-2-yl)picolinate has been fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data published in detail [1]. This multi-modal characterization provides a robust reference standard for identity verification, purity assessment, and batch release testing that exceeds the typical vendor-provided characterization for 6-methyl and 6-isopropyl analogs , which often lack comprehensive spectral datasets in the public domain.

Analytical Chemistry Quality Control Structural Biology

Conjugated π-System Modulates Pyridine Nitrogen Electron Density for Tunable Metal Coordination

The isopropenyl group at the 6-position of ethyl 6-(prop-1-en-2-yl)picolinate introduces a conjugated π-system that alters electron density at the pyridine nitrogen via resonance effects, unlike the purely inductive electron-donating effects of saturated 6-alkyl substituents (methyl, isopropyl) . This electronic differentiation affects ligand basicity and metal-binding thermodynamics—a principle established by studies demonstrating that substituted picolinate positional isomers exhibit distinct photophysical behavior and reactivity in iridium(III) complexes [1]. The conjugated alkene also provides a UV-active chromophore absent in saturated alkyl analogs, enabling reaction monitoring via UV-Vis spectroscopy.

Coordination Chemistry Catalysis Ligand Design

Alkene Functional Handle Enables Post-Coordination Diversification Unavailable to Saturated Analogs

The isopropenyl substituent of ethyl 6-(prop-1-en-2-yl)picolinate serves as a reactive alkene handle for subsequent transformations including catalytic hydrogenation to the 6-isopropyl derivative , electrophilic addition reactions , and potential cross-coupling or polymerization chemistry. In contrast, ethyl 6-methylpicolinate and ethyl 6-isopropylpicolinate lack this functional versatility, limiting their utility as modular building blocks. The target compound also serves as a documented synthetic intermediate in the preparation of aza-ellipticine derivatives via microwave-assisted cyclization .

Late-Stage Functionalization Medicinal Chemistry Catalyst Development

Picolinate Scaffold Enables meta-Selective C-H Amination via Directed Catalysis

Picolinate esters function as effective directing groups for meta-selective C-H amination of arenes under FeCl₃ catalysis, a transformation that addresses the longstanding challenge of differentiating among chemically similar C-H bonds in complex molecules [1]. While this class-level capability applies to multiple picolinate derivatives, the 6-isopropenyl substitution of the target compound introduces steric and electronic parameters that can modulate directing group efficacy relative to unsubstituted or 6-alkyl analogs—positional substitution on the picolinate ring demonstrably affects reactivity in Ir(III) complexes [2].

C-H Functionalization Regioselective Synthesis Transition Metal Catalysis

Ethyl 6-(prop-1-en-2-yl)picolinate: Validated Research and Industrial Application Scenarios


Transition Metal Ligand Synthesis for Homogeneous Catalysis

The bidentate coordination motif of the picolinate core, combined with the electron-modulating isopropenyl substituent, positions ethyl 6-(prop-1-en-2-yl)picolinate as a precursor for tailored transition metal ligands. The conjugated π-system alters pyridine nitrogen basicity relative to saturated 6-alkyl analogs [1], enabling fine-tuning of metal center electronics in catalyst development. The alkene handle permits post-complexation modification —a capability unavailable with ethyl 6-methylpicolinate or ethyl 6-isopropylpicolinate—supporting iterative catalyst optimization programs.

Modular Building Block for Heterocyclic Library Synthesis

The compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds. Its documented utility includes microwave-assisted cyclization to aza-ellipticine derivatives , while the isopropenyl group provides a reactive site for hydrogenation to 6-isopropyl derivatives or electrophilic addition chemistry. This multi-directional derivatization potential reduces the need to procure multiple discrete building blocks for medicinal chemistry campaigns.

Directing Group in Regioselective C-H Functionalization

Picolinate esters enable meta-selective C-H amination of arenes under mild FeCl₃-catalyzed conditions [2], addressing the synthetic challenge of accessing meta-substituted aromatic products. The 6-isopropenyl substitution introduces steric and electronic parameters that differentiate this directing group from unsubstituted or 6-alkyl picolinates, offering an additional variable for optimizing regioselectivity in late-stage functionalization of complex molecules.

Analytical Reference Standard for Method Development

With comprehensive multi-modal spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) published in the peer-reviewed literature [3], this compound provides a fully documented reference standard for analytical method development, quality control protocol validation, and identity confirmation in regulated research environments. This level of characterization exceeds typical vendor specifications for comparable 6-substituted picolinate analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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